4-Amino-2-chlorophenol

Nephrotoxicity In Vivo Toxicology Structure-Activity Relationship (SAR)

Reproducibility fails when nephrotoxicity probes lack validated in vivo potency. 4-Amino-2-chlorophenol (CAS 3964-52-1) solves this with quantifiably higher nephrotoxic response vs. 2-amino-4-chlorophenol in Fischer 344 rats. • Delivers robust renal injury for mechanistic & therapeutic evaluation • Serves as intermediate cytotoxicity calibrant in chloroaniline SAR screens (rank: 4-A2,6-DCP > 4-A2CP > 4-AP > 4-A3CP) • Ortho-Cl, para-NH₂ phenol structure prerequisite for DPP-based fluorescent pH indicator synthesis Batch-to-batch consistency assured; ready for immediate global dispatch.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 3964-52-1
Cat. No. B1200274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chlorophenol
CAS3964-52-1
Synonyms3-chloro-4-hydroxyaniline
4-amino-2-chlorophenol
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)O
InChIInChI=1S/C6H6ClNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2
InChIKeyZYZQSCWSPFLAFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-chlorophenol Procurement Guide


4-Amino-2-chlorophenol (CAS 3964-52-1), also known as 3-chloro-4-hydroxyaniline, is a chlorinated aminophenol with a molecular formula of C6H6ClNO and a molecular weight of 143.57 g/mol . It is a key building block in organic synthesis, particularly for preparing heterocyclic compounds like 1,4-benzothiazine derivatives and fluorescent pH indicators . Commercially, it is typically supplied as a solid with a melting point ranging from 150 to 153°C and is slightly soluble in water .

Synthetic chemistry Building block for 1,4-benzothiazines and DPP-based fluorescent pH indicators; ortho-chloro, para-amino pattern governs heterocycle formation.
Toxicology research Positional isomer with reported higher nephrotoxic response in rat model; supports renal injury mechanism studies and chloroaniline SAR.

Why 4-Amino-2-chlorophenol Is Irreplaceable


While other aminophenol isomers (e.g., 2-amino-4-chlorophenol) or non-chlorinated analogs (e.g., 4-aminophenol) may share the same empirical formula or functional groups, their chemical and biological properties diverge significantly due to the specific position of the chlorine and amino substituents. This positional specificity dictates their reactivity in downstream syntheses, such as the formation of specific heterocycles, and profoundly influences their biological activity, as demonstrated by comparative nephrotoxicity studies in Fischer 344 rats [1].

2-Amino-4-chlorophenol isomer shows markedly lower nephrotoxic response; in vivo endpoint profile may not transfer.
Non-chlorinated 4-aminophenol cannot replicate heterocycle syntheses requiring the ortho-chloro directing effect.
Dichloro analog (4-amino-2,6-dichlorophenol) exhibits higher cytotoxicity rank; response context may differ in SAR calibrations.

4-Amino-2-chlorophenol Performance Evidence


Superior In Vivo Nephrotoxicity vs. Positional Isomer

In a direct head-to-head in vivo study in male Fischer 344 rats, 4-amino-2-chlorophenol was identified as a more potent nephrotoxicant than its positional isomer, 2-amino-4-chlorophenol [1]. At an equivalent intraperitoneal dose of 0.8 mmol/kg, 4-amino-2-chlorophenol induced clear nephrotoxicity, while 2-amino-4-chlorophenol caused only minor changes in kidney function [1].

In vivo nephrotoxicity
Head-to-head
Target: 4-Amino-2-chlorophenol (0.8 mmol/kg i.p.) Comparator: 2-Amino-4-chlorophenol (0.8 mmol/kg i.p.) Outcome: Clear nephrotoxicity vs. minor renal changes
Reported higher nephrotoxic response in Fischer 344 rat model
Renal function changes monitored over 48 h; endpoint comparison context
Nephrotoxicity In Vivo Toxicology Structure-Activity Relationship (SAR)

Intermediate In Vitro Cytotoxicity Ranking

An in vitro study using isolated renal cortical cells (IRCC) from male Fischer 344 rats established a clear rank order of nephrotoxic potential for a series of 4-aminochlorophenols [1]. The order of decreasing cytotoxicity was found to be 4-amino-2,6-dichlorophenol (4-A2,6-DCP) > 4-amino-2-chlorophenol (4-A2CP) > 4-aminophenol (4-AP) > 4-amino-3-chlorophenol (4-A3CP) [1].

In vitro cytotoxicity rank
Head-to-head
Rank order: 4-A2,6-DCP > 4-A2CP > 4-AP > 4-A3CP (LDH release, IRCC model)
Intermediate cytotoxicity rank among chlorinated 4-aminophenols
Isolated renal cortical cells, 60 min incubation; SAR context
Cytotoxicity In Vitro Toxicology Chlorinated Anilines Structure-Activity Relationship (SAR)

Key Substrate for Fluorescent pH Indicators

The specific substitution pattern of 4-amino-2-chlorophenol is essential for constructing the core of novel fluorescent pH-indicators, such as 1,4-diketo-3-((4-[N-(3-chloro-4-hydroxyphenyl)amino]sulfonyl)phenyl)-6-phenylpyrrolo[3,4-c]pyrrole [1]. This synthetic route exploits the unique reactivity conferred by the chloro and hydroxyl groups in the ortho-relation, which is not replicable with isomers like 2-amino-4-chlorophenol or non-chlorinated analogs [1].

DPP probe synthesis
Class-level
Required ortho-chloro, para-amino pattern for 1,4-diketo-DPP pH indicator formation
Isomer-specific reactivity; non-interchangeable in this synthetic route
Multi-step synthesis under standard conditions; class-level inference
Organic Synthesis Fluorescent Probes Diketopyrrolopyrrole (DPP) pH Indicator

4-Amino-2-chlorophenol Application Scenarios


Model Compound for In Vivo Nephrotoxicity Studies

Given its demonstrated, quantifiably higher in vivo nephrotoxic potency compared to its isomer 2-amino-4-chlorophenol in the Fischer 344 rat model [1], 4-amino-2-chlorophenol is the preferred compound for studies investigating the mechanisms of chloroaniline-induced kidney injury. Its use ensures a robust and reproducible nephrotoxic response for evaluating potential therapeutic interventions or for detailed toxicological pathway analysis.

Calibrant for In Vitro Cytotoxicity SAR Assays

The defined rank-order of in vitro cytotoxicity (4-A2,6-DCP > 4-A2CP > 4-AP > 4-A3CP) [2] establishes 4-amino-2-chlorophenol as a critical benchmark for SAR studies on chlorinated anilines. Its intermediate position in this scale makes it an ideal calibrant or positive control for screening new analogs and understanding how different substitution patterns influence cellular toxicity.

Building Block for DPP-Based Fluorescent pH Sensors

The unique ortho-chloro, para-amino phenol structure of 4-amino-2-chlorophenol is a prerequisite for the synthesis of specific DPP-based fluorescent pH indicators [3]. Procurement of this specific isomer is non-negotiable for researchers following established synthetic protocols to create these advanced materials for bioimaging and sensing applications.

Key Intermediate for Antifungal 1,4-Benzothiazines

The compound's utility extends to medicinal chemistry, where it serves as a vital starting material for constructing 1,4-benzothiazine derivatives with documented antifungal properties [4]. The specific reactivity profile of 4-amino-2-chlorophenol is essential for forming this heterocyclic core, highlighting its role in the development of new bioactive molecules.

Application
Selection Property
Validation Focus
In vivo nephrotoxicity model studies
Higher reported nephrotoxic response vs. isomer
Renal function endpoints; isomer comparison
In vitro cytotoxicity SAR calibrant
Intermediate cytotoxicity rank in chloroaniline series
LDH release; rank-order reproducibility
DPP-based fluorescent pH sensor synthesis
Ortho-chloro, para-amino directing pattern
Reaction selectivity; product identity
1,4-Benzothiazine antifungal intermediate
Heterocycle-forming reactivity
Synthetic yield; structural confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-2-chlorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.